Lipophilicity Modulation by 6-Methoxymethyl Substitution vs. Unsubstituted and Fused Analogs
The 6-methoxymethyl substituent lowers the computed XLogP of the target compound (XLogP3-AA = 1.2) relative to fused thieno[2,3-d]pyrimidine-4-thiol analogs (representative XLogP ≈ 2.0–3.5 depending on additional substituents), while maintaining higher lipophilicity than more polar 6-hydroxymethyl or 6-carboxy congeners [1]. This moderate lipophilicity places the compound in a region of chemical space empirically associated with balanced solubility and membrane permeability, a profile that the 2-thiol positional isomer (4-(thiophen-2-yl)pyrimidine-2-thiol, XLogP not experimentally reported but predicted similar) does not alter because the methoxymethyl substituent is absent .
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidine-4-thiol class (XLogP ≈ 2.0–3.5 range for alkyl/aryl-substituted examples); 4-(thiophen-2-yl)pyrimidine-2-thiol (no methoxymethyl; XLogP not directly reported but predicted ~1.5) |
| Quantified Difference | ΔXLogP ≈ -0.8 to -2.3 vs. fused analogs; methoxymethyl provides a distinct polarity increment vs. 2-thiol positional isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release); comparison across compound series from literature and database values |
Why This Matters
This lipophilicity window often correlates with improved aqueous solubility and reduced non-specific protein binding relative to more lipophilic fused-ring analogs, making the compound preferable for early-stage screening where solubility-related false negatives must be minimized.
- [1] PubChem. (2024). 6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol. Compound Summary, CID 103694655. National Center for Biotechnology Information. View Source
